2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate
Brand Name: Vulcanchem
CAS No.: 1185733-70-3
VCID: VC0164824
InChI: InChI=1S/C7H10Cl3N2O3S.CHF3O3S/c1-6-11(2)3-4-12(6)16(13,14)15-5-7(8,9)10;2-1(3,4)8(5,6)7/h3-4H,5H2,1-2H3;(H,5,6,7)/q+1;/p-1
SMILES: CC1=[N+](C=CN1S(=O)(=O)OCC(Cl)(Cl)Cl)C.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C8H10Cl3F3N2O6S2
Molecular Weight: 457.641

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate

CAS No.: 1185733-70-3

Cat. No.: VC0164824

Molecular Formula: C8H10Cl3F3N2O6S2

Molecular Weight: 457.641

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate - 1185733-70-3

Specification

CAS No. 1185733-70-3
Molecular Formula C8H10Cl3F3N2O6S2
Molecular Weight 457.641
IUPAC Name 2,2,2-trichloroethyl 2,3-dimethylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate
Standard InChI InChI=1S/C7H10Cl3N2O3S.CHF3O3S/c1-6-11(2)3-4-12(6)16(13,14)15-5-7(8,9)10;2-1(3,4)8(5,6)7/h3-4H,5H2,1-2H3;(H,5,6,7)/q+1;/p-1
Standard InChI Key AZVBDWITZWWGFG-UHFFFAOYSA-M
SMILES CC1=[N+](C=CN1S(=O)(=O)OCC(Cl)(Cl)Cl)C.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Chemical Properties and Structure

Basic Identification

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate, identified by CAS number 1185733-70-3, represents an important class of sulfating reagents with specialized applications in organic synthesis. The compound features a complex molecular structure with multiple functional groups contributing to its unique reactivity profile.

Table 1: Basic Identification Parameters of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate

ParameterValue
CAS Number1185733-70-3
Molecular FormulaC8H10Cl3F3N2O6S2
Molecular Weight457.641 g/mol
IUPAC Name2,2,2-trichloroethyl 2,3-dimethylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate

Structural Characteristics

The structure of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate consists of several key components that define its chemical behavior. The central imidazolium ring bears methyl substituents at the 2- and 3-positions, providing increased stability to the cationic center. The 1-position is occupied by a 2,2,2-trichloroethoxysulfuryl group, which serves as a protected and activated form of sulfate. The triflate anion (trifluoromethanesulfonate) acts as a counterion to the positively charged imidazolium moiety.

The trichloroethoxy group functions as a protecting group for the sulfate, making it stable under various reaction conditions while maintaining its ability to be selectively removed under specific conditions. This structural arrangement creates a highly electrophilic sulfur center that can efficiently transfer the protected sulfate group to nucleophilic substrates .

Physical Properties

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate exists as a white divided solid at room temperature . Its physical properties are critical for understanding its handling requirements and reaction parameters. The compound's solubility profile influences its application in various reaction media, with particular importance in sulfation chemistry.

Synthesis and Preparation

Synthetic Routes

Chemical Reactivity

Key Reactions

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate exhibits distinctive reactivity patterns that make it valuable in synthetic organic chemistry. Its primary application involves O-sulfation reactions, where it efficiently transfers the protected sulfate group to hydroxyl-containing substrates .

Applications in Chemical Research

Role in Carbohydrate Chemistry

One of the most significant applications of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate is in carbohydrate chemistry, particularly for the synthesis of sulfated oligosaccharides. Sulfated carbohydrates have important biological roles in processes such as blood clotting, cell adhesion, and cell-cell communication, making their synthesis of considerable interest .

Biological Activity and Applications

Interaction with Biomolecules

The biological activity of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate is primarily attributed to its sulfonyl group, which can interact with nucleophilic sites on proteins and enzymes. This interaction can potentially inhibit enzymatic activity by modifying key functional groups necessary for catalysis.

Comparison with Similar Compounds

Structure-Activity Relationships

2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate belongs to a family of imidazolium-based sulfating agents with varying structural features. Comparative analysis with related compounds provides insights into structure-activity relationships that influence reactivity and selectivity profiles.

This compound can be compared with other imidazolium-based reagents like 1-Butyl-3-methylimidazolium triflate and 1-Ethyl-3-methylimidazolium triflate. While these compounds share the imidazolium core structure, they differ in their alkyl substituents and lack the sulfuryl functionality critical for sulfation applications. These structural differences significantly affect their physical and chemical properties.

A structurally related compound, 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, replaces the trichloroethoxy group with a fluorine atom directly attached to the sulfur. This modification creates a more reactive sulfating agent with different stability characteristics and application profiles .

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